molecular formula C24H15I3 B140592 1,3,5-Tris(4-iodophenyl)benzene CAS No. 151417-38-8

1,3,5-Tris(4-iodophenyl)benzene

Cat. No.: B140592
CAS No.: 151417-38-8
M. Wt: 684.1 g/mol
InChI Key: KGLWDSJGGFTHHD-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-iodophenyl)benzene can be synthesized through a multi-step process involving the iodination of 1,3,5-triphenylbenzene. The typical synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products .

Scientific Research Applications

Scientific Research Applications

  • Fluorescent Probes and Sensors:
    • TIB is utilized in developing fluorescent probes for detecting metal ions such as copper(II) ions. Its selective fluorescent quenching mechanism enhances the sensitivity of these probes in biological systems .
  • Material Science:
    • The compound serves as a building block for synthesizing complex organic molecules, including polyaromatic compounds and molecular propellers. Its unique properties make it suitable for creating advanced materials like organic semiconductors and light-emitting diodes (LEDs) .
  • Nanotechnology:
    • TIB exhibits the ability to form two-dimensional porous nanoarchitectures through halogen bonding. Studies have shown that varying the concentration of TIB can significantly influence its self-assembly behavior at interfaces, leading to organized structures that have potential applications in nanotechnology .
  • Biological Applications:
    • Research is ongoing into TIB's potential use in drug delivery systems and as a precursor for pharmaceuticals due to its unique chemical reactivity and ability to interact with biological molecules .

Case Studies

  • Fluorescent Sensing of Cu²⁺ Ions:
    • A study demonstrated that TIB can selectively quench fluorescence in the presence of copper ions through a static quenching mechanism. This property was exploited to develop sensitive detection methods for environmental monitoring of heavy metals .
  • Self-Assembly at Interfaces:
    • Research utilizing scanning tunneling microscopy (STM) revealed that TIB can form organized two-dimensional structures at solid-liquid interfaces. The concentration-dependent behavior observed suggests potential applications in designing nanoscale materials with tailored properties .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(4-iodophenyl)benzene is unique due to the presence of iodine atoms, which provide distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in halogen bonding and coordination chemistry .

Biological Activity

1,3,5-Tris(4-iodophenyl)benzene (TIB) is an organic compound with significant potential in various biological applications due to its unique structural and chemical properties. This article explores its biological activity, synthesis methods, and applications in scientific research.

This compound has the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol. The presence of iodine atoms imparts distinct reactivity and properties compared to similar compounds with bromine or chlorine substituents. The larger atomic radius and higher polarizability of iodine enhance its utility in halogen bonding and coordination chemistry .

Synthesis Methods

The synthesis of TIB typically involves a multi-step process:

  • Bromination : Starting from 1,3,5-triphenylbenzene, bromination is performed to yield 1,3,5-tribromobenzene.
  • Iodination : The brominated compound undergoes a Finkelstein reaction with sodium iodide in acetone to replace the bromine atoms with iodine.

TIB exhibits selective fluorescent quenching by copper ions (Cu²⁺) through a static quenching mechanism. This property is particularly useful for developing fluorescent probes and sensors that detect metal ions in biological systems.

Applications in Biological Research

  • Fluorescent Probes : TIB is used in the development of fluorescent probes for detecting metal ions, which can be crucial in various biological assays.
  • Drug Delivery Systems : Research is ongoing to explore TIB's potential in drug delivery systems due to its ability to interact with biomolecules effectively .
  • Peptide Bioconjugation : TIB has been utilized in cysteine arylation reactions to form bioconjugates with peptides, demonstrating its capability as a reagent for bioconjugation techniques .

Case Studies

Case Study 1: Fluorescent Probes for Metal Ion Detection

A study demonstrated the use of TIB as a fluorescent probe for detecting Cu²⁺ ions in aqueous solutions. The probe exhibited significant changes in fluorescence intensity upon the addition of Cu²⁺, allowing for sensitive detection methods that can be applied in environmental monitoring and biomedical diagnostics .

Case Study 2: Peptide Macrocyclization

TIB was employed in a reaction involving L-glutathione (GSH), where it facilitated the formation of arylated bioconjugates through Au(III)-mediated cysteine arylation reactions. This method achieved nearly quantitative conversion efficiency (>99%) within minutes, highlighting TIB's rapid reaction kinetics and potential for use in peptide synthesis .

Comparative Analysis with Similar Compounds

CompoundStructureUnique Properties
1,3,5-Tris(4-bromophenyl)benzeneBromine substituentsLess reactive compared to TIB
1,3,5-Tris(4-chlorophenyl)benzeneChlorine substituentsLower polarizability than TIB
1,3,5-Tris(4-fluorophenyl)benzeneFluorine substituentsHigher electronegativity but less effective in halogen bonding

Properties

IUPAC Name

1,3,5-tris(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLWDSJGGFTHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15I3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445591
Record name 1,3,5-Tris(4-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151417-38-8
Record name 1,3,5-Tris(4-iodophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Tris(4-iodophenyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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